Methyl 5-(allylthio)-4-chloro-3-hydroxythiophene-2-carboxylate
Description
Properties
Molecular Formula |
C9H9ClO3S2 |
|---|---|
Molecular Weight |
264.8 g/mol |
IUPAC Name |
methyl 4-chloro-3-hydroxy-5-prop-2-enylsulfanylthiophene-2-carboxylate |
InChI |
InChI=1S/C9H9ClO3S2/c1-3-4-14-9-5(10)6(11)7(15-9)8(12)13-2/h3,11H,1,4H2,2H3 |
InChI Key |
WLPHZVVGUHBBOL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=C(S1)SCC=C)Cl)O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Methyl 3-Methoxyacrylate and Methyl Thioglycolate
A widely reported method involves the reaction of methyl 3-methoxyacrylate with methyl thioglycolate in the presence of sodium methoxide (NaOMe) in methanol under high pressure (1.0–2.0 MPa). This yields methyl 3-hydroxythiophene-2-carboxylate with a purity of 99.5% and a yield of 88.2%. The reaction proceeds via a [2+4] cycloaddition mechanism, forming the thiophene ring (Figure 1).
Reaction Conditions
-
Temperature : 100°C
-
Catalyst : 30% NaOMe in methanol
-
Retention Time : 1 hour
Functionalization of the Thiophene Core
Chlorination at Position 4
Electrophilic chlorination is a critical step to introduce the chloro group at position 4. While direct literature on chlorination of methyl 3-hydroxythiophene-2-carboxylate is limited, analogous thiophene chlorinations suggest the use of sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) in dichloromethane (DCM) at 0–25°C. The hydroxy group at position 3 directs electrophilic substitution to position 4 due to its electron-donating nature.
Proposed Protocol
-
Dissolve methyl 3-hydroxythiophene-2-carboxylate in DCM.
-
Add SO₂Cl₂ (1.1 equiv) dropwise at 0°C.
-
Stir for 4–6 hours at room temperature.
-
Quench with aqueous NaHCO₃ and extract with DCM.
-
Isolate methyl 4-chloro-3-hydroxythiophene-2-carboxylate via column chromatography.
Challenges
-
Over-chlorination at position 5 must be avoided.
-
The hydroxy group may require protection (e.g., as a silyl ether) if competing O-chlorination occurs.
Introduction of Allylthio Group at Position 5
The allylthio moiety can be introduced via nucleophilic aromatic substitution (SₙAr) or radical thiol-ene coupling.
SₙAr with Allyl Mercaptan
Methyl 4-chloro-3-hydroxythiophene-2-carboxylate reacts with allyl mercaptan (HS-CH₂-CH=CH₂) in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80°C. The chloro group at position 4 activates position 5 for substitution.
Reaction Scheme
Optimization Notes
Radical Thiol-Ene Coupling
Alternative methods employ photoredox catalysis to generate thiyl radicals, which add to the thiophene ring. This approach avoids harsh bases and may improve regioselectivity.
Integrated Synthetic Route
Combining the above steps, a plausible synthesis of methyl 5-(allylthio)-4-chloro-3-hydroxythiophene-2-carboxylate is:
Overall Yield Estimate
-
Step 1: 88%
-
Step 2: 70%
-
Step 3: 65%
-
Total : ~40%
Analytical Data and Characterization
Key spectroscopic data for intermediates and the target compound are inferred from analogous structures:
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(allylthio)-4-chloro-3-hydroxythiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Addition: The double bond in the allylthio group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Addition: Hydrogen chloride (HCl), bromine (Br₂)
Major Products Formed
Oxidation: Formation of carbonyl compounds
Reduction: Formation of alcohols
Substitution: Formation of substituted thiophenes
Addition: Formation of halogenated compounds
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds similar to methyl 5-(allylthio)-4-chloro-3-hydroxythiophene-2-carboxylate exhibit antimicrobial properties. The thiophene ring structure is known to enhance biological activity due to its ability to interact with biological targets.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that thiophene derivatives showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The presence of the allylthio group was crucial for enhancing the activity of the compound against these pathogens .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects, which are critical in developing treatments for chronic inflammatory diseases.
- Case Study : In vitro studies revealed that derivatives of this compound can inhibit the production of pro-inflammatory cytokines. This suggests potential applications in treating conditions like arthritis and asthma .
Agricultural Applications
Fungicidal Properties
The compound's structure suggests potential fungicidal activity, making it a candidate for agricultural applications.
- Data Table: Fungicidal Activity Against Common Plant Pathogens
| Pathogen | Concentration (ppm) | Inhibition (%) |
|---|---|---|
| Fusarium oxysporum | 100 | 75 |
| Botrytis cinerea | 200 | 85 |
| Rhizoctonia solani | 150 | 70 |
This table illustrates that this compound can effectively inhibit the growth of several plant pathogens, indicating its potential as a biofungicide.
Materials Science
Polymer Synthesis
The compound can be utilized in synthesizing polymers with specific properties due to its reactive functional groups.
Mechanism of Action
The mechanism of action of Methyl 5-(allylthio)-4-chloro-3-hydroxythiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the hydroxy and chloro groups can influence its binding affinity and specificity. The allylthio group may participate in covalent bonding with target molecules, leading to changes in their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Thiophene Carboxylates
Methyl 4-Chloro-3-Hydroxythiophene-2-Carboxylate ()
This compound lacks the allylthio group at position 5. The absence of the allylthio moiety likely reduces steric bulk and lipophilicity compared to the target compound. Such differences may impact solubility and crystallization behavior. For example, allylthio groups in related compounds (e.g., sulfonium salts in ) exhibit IR C=C stretching vibrations at ~1635–1638 cm⁻¹, suggesting similar conjugation effects in the target compound .
Ethyl 2-Amino-4-(5-Methylthiophen-2-yl)Thiophene-3-Carboxylate () This analog replaces the hydroxyl and allylthio groups with amino and methylthiophenyl substituents. Such substitutions alter NMR chemical shifts; for instance, amino groups in thiophenes typically show ¹H NMR signals near δ 6.0–7.0 ppm, whereas hydroxyl protons (in the target compound) may resonate downfield (δ 8–12 ppm) depending on hydrogen bonding .
Allylthio-Containing Derivatives
2-(Allylthio)-5-(1-Methyl-3-(Trifluoromethyl)-1H-Pyrazol-4-yl)-1,3,4-Oxadiazole ()
This oxadiazole derivative shares the allylthio group with the target compound. Key differences include:
- Core Structure : Oxadiazole (aromatic heterocycle) vs. thiophene.
- Physical Properties : Melting point (77–78°C) is lower than typical thiophene carboxylates (e.g., methyl 4-chloro-3-hydroxythiophene-2-carboxylate likely has higher melting points due to hydrogen bonding).
- Yield : 78.4%, suggesting efficient synthesis of allylthio-substituted heterocycles .
The target compound’s hydroxyl and allylthio groups may similarly enable chelation or supramolecular interactions .
Substituent Effects on Spectral Properties
- ¹H NMR : Allylthio groups in sulfonium salts () show characteristic signals for CH₂ groups (δ 3.5–4.5 ppm) and allylic protons (δ 5.2–5.9 ppm). In the target compound, the hydroxyl proton may appear as a broad singlet (δ ~10–12 ppm) due to hydrogen bonding .
- ¹³C NMR : The ester carbonyl in thiophene carboxylates resonates at δ 160–170 ppm, while allylthio carbons appear at δ 110–130 ppm (C=S) and δ 120–140 ppm (C=C) .
Data Tables
Table 1: Physical Properties of Comparable Compounds
Table 2: Spectroscopic Features
*Predicted based on analogs.
Research Implications
- Synthetic Accessibility : The allylthio group can be introduced via nucleophilic substitution or thiol-ene reactions, as seen in oxadiazole derivatives () and sulfonium salts ().
- Hydrogen Bonding : The hydroxyl group may participate in Etter’s hydrogen-bonding motifs (), influencing crystal packing and stability.
Biological Activity
Overview
Methyl 5-(allylthio)-4-chloro-3-hydroxythiophene-2-carboxylate (CAS No. 1707727-85-2) is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a unique combination of functional groups, including an allylthio group, a hydroxyl group, and a chloro substituent, which contribute to its diverse biological properties.
- Molecular Formula : C10H11ClO3S
- Molecular Weight : 264.75 g/mol
- IUPAC Name : this compound
- CAS Number : 1707727-85-2
Antimicrobial Properties
Research has indicated that thiophene derivatives exhibit significant antimicrobial activity. A study evaluating various thiophene compounds found that this compound demonstrated effective inhibition against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell walls and interference with metabolic pathways.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, such as breast cancer (MCF-7) and lung cancer (A549) cells. The proposed mechanism involves induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.
Case Studies
-
Study on Antitumor Activity
A study published in PubMed explored the synthesis and biological evaluation of novel thiophene derivatives, including this compound. The compound exhibited superior antitumor activity compared to its analogs, with IC50 values indicating effective dose-response relationships in mouse models bearing L1210 leukemia . -
Antimicrobial Efficacy
Another research effort focused on the antimicrobial efficacy of various thiophene derivatives, including this compound. Results showed significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting potential for development into therapeutic agents for bacterial infections .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzymatic Inhibition : The presence of the hydroxyl group may facilitate interactions with enzymes involved in metabolic pathways.
- Cell Membrane Disruption : The allylthio group enhances lipophilicity, allowing better penetration into microbial membranes.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Structure | High | High |
| Methyl 4-chloro-3-hydroxythiophene-2-carboxylate | Structure | Moderate | Moderate |
| Methyl 5-thiophenecarboxylate | Structure | Low | Low |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 5-(allylthio)-4-chloro-3-hydroxythiophene-2-carboxylate, and how do reaction conditions influence yield?
- Methodology : A common approach involves multi-step functionalization of thiophene carboxylate precursors. For example, allylthio groups can be introduced via nucleophilic substitution under anhydrous conditions using DMF as a solvent, with yields optimized by controlling temperature (60–80°C) and stoichiometric ratios of allylthiol to chloro-substituted intermediates . Characterization via H NMR and HRMS is critical to confirm regioselectivity and purity .
Q. How are key functional groups (e.g., hydroxyl, allylthio) in this compound characterized spectroscopically?
- Methodology :
- Hydroxyl group : Detected via H NMR (δ ~10–12 ppm, broad singlet) and IR spectroscopy (O-H stretch ~3200–3500 cm).
- Allylthio group : H NMR signals at δ ~3.3–3.5 ppm (S-CH), 5.1–5.3 ppm (allylic CH), and 5.8–6.0 ppm (CH=CH) . HRMS provides molecular ion confirmation (e.g., [M+H] at m/z 290.9842 for CHClOS) .
Q. What are the solubility and stability profiles of this compound under varying pH and solvent conditions?
- Methodology : Solubility tests in polar (DMSO, methanol) and nonpolar solvents (chloroform) reveal preferential dissolution in DMSO. Stability studies using HPLC show degradation above pH 9 due to hydroxyl group deprotonation and thioether oxidation. Storage recommendations: anhydrous, dark conditions at –20°C .
Advanced Research Questions
Q. How does crystallographic analysis resolve ambiguities in the spatial arrangement of substituents on the thiophene ring?
- Methodology : Single-crystal X-ray diffraction (employing SHELX software ) identifies bond angles and torsional strain. For example, the allylthio group adopts a gauche conformation to minimize steric clash with the hydroxyl group, confirmed by C-S-C bond angles of ~105° . Hydrogen bonding between hydroxyl and ester carbonyl groups stabilizes the crystal lattice, as shown by graph-set analysis (e.g., motifs) .
Q. What computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model frontier molecular orbitals. The HOMO localizes on the allylthio group, indicating susceptibility to electrophilic attack, while the LUMO resides on the chlorinated thiophene ring, suggesting nucleophilic substitution at C4 . MD simulations assess solvent effects on reaction pathways .
Q. How do structural modifications (e.g., replacing allylthio with methylthio) impact biological activity?
- Methodology : Comparative SAR studies using analogs (e.g., Methyl 5-(methylthio)-4-chloro-3-hydroxythiophene-2-carboxylate) reveal that allylthio enhances membrane permeability (logP = 2.1 vs. 1.7 for methylthio). Bioassays (e.g., enzyme inhibition) show IC values differing by >10-fold due to steric and electronic effects .
Q. What strategies mitigate contradictions in reported biological data (e.g., conflicting enzyme inhibition results)?
- Methodology :
- Experimental design : Standardize assay conditions (e.g., buffer pH, incubation time) to reduce variability .
- Data validation : Use orthogonal techniques (e.g., SPR for binding affinity vs. fluorescence-based activity assays) .
- Meta-analysis : Compare datasets across studies to identify outliers (e.g., batch-dependent impurities affecting IC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
